Lipophilicity Advantage: logP Differential of +0.62 to +0.71 vs. the Furan-2-yl Analog Favors Membrane Permeation
The target compound exhibits a computed logP of 2.82 (ChemBase) to 2.91 (ZINC), compared with 2.2 (XLogP3) for the furan-2-yl analog CAS 1210912-39-2 [1][2]. This difference of +0.62 to +0.71 log units is quantitatively meaningful within the framework of the Lipinski Rule of Five and CNS multiparameter optimization (MPO) desirability scores, where logP between 2 and 4 is associated with optimal passive membrane permeability while retaining aqueous solubility [3]. The higher logP of the target compound is attributed to the replacement of the polar furan oxygen with a lipophilic methoxy-substituted phenyl ring.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.82 (ChemBase) / 2.91 (ZINC) [1][2] |
| Comparator Or Baseline | Furan-2-yl analog (CAS 1210912-39-2): logP = 2.2 (XLogP3) |
| Quantified Difference | ΔlogP = +0.62 to +0.71 (target minus comparator) |
| Conditions | Computed logP values from different in silico methods; no experimental shake-flask logP available for either compound |
Why This Matters
For CNS-targeted screening campaigns, a logP above 2.0 and below 4.0 is associated with favorable blood–brain barrier penetration; the target compound's higher logP positions it closer to the midpoint of this optimal range than the furan analog.
- [1] ChemBase. CBID: 251334. 2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate. Log P: 2.818786. View Source
- [2] ZINC Database. ZINC77265648. logP: 2.905. View Source
- [3] Wager TT, et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767–775. Desirable CNS drug space defined by lipophilicity, tPSA, HBD, and pKa. View Source
